An In-depth Technical Guide to 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine. This molecule is a noteworthy heterocyclic compound, integrating three key structural motifs: a brominated thiophene, a sulfonamide linker, and a pyrrolidine ring. Each of these components is a well-established pharmacophore, making the combined structure a valuable scaffold for medicinal chemistry and drug discovery. This document details a representative synthetic protocol, predicted spectroscopic characteristics, and explores the compound's reactivity, with a focus on its utility as a versatile building block for the development of novel therapeutic agents.
Introduction and Molecular Overview
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine is a synthetic organic compound that belongs to the class of thienylsulfonamides. Its structure is a confluence of three moieties, each contributing unique physicochemical and pharmacological potential:
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Pyrrolidine Ring : This five-membered saturated nitrogen heterocycle is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, and it can significantly enhance aqueous solubility and other pharmacokinetic properties.[3][4]
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Sulfonamide Group (-SO₂N=) : The sulfonamide functional group is a critical pharmacophore responsible for the biological activity of a wide range of drugs, including antibacterial, antiviral, and anticancer agents.[5][6] It is a stable, effective hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets.[7]
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5-Bromothiophene Moiety : This unit provides a reactive "handle" for further molecular elaboration. The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of diverse substituents to modulate biological activity and physicochemical properties. Thienyl sulfonamides themselves are of particular interest in medicinal chemistry.[8]
The strategic combination of these three fragments makes 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine a highly valuable and versatile intermediate for constructing complex molecules with potential therapeutic applications.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its constituent parts and related structures.
Table 1: Core Properties of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine and its Precursors
| Property | 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine | 5-Bromo-2-thiophenesulfonyl Chloride | Pyrrolidine |
| Molecular Formula | C₈H₁₀BrNO₂S₂ | C₄H₂BrClO₂S₂ | C₄H₉N |
| Molecular Weight | 296.21 g/mol (Calculated) | 261.54 g/mol | 71.12 g/mol [9] |
| Appearance | Predicted: Off-white to light yellow solid | Solid | Clear, colorless liquid[10] |
| Melting Point | Not available | 40-44 °C | -63 °C[11] |
| Boiling Point | Not available | 100-102 °C @ 0.5 mmHg | 87-88 °C[11] |
| Solubility | Predicted: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMF, DMSO). Insoluble in water. | Reacts with water | Miscible with water[10] |
Structural Representation
The chemical structure of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine is depicted below.
Caption: 2D structure of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine.
Synthesis and Mechanism
The most direct and industrially scalable synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine involves the reaction of a sulfonyl chloride with a secondary amine. This is a classic nucleophilic substitution reaction at the electrophilic sulfur center.
Reaction Scheme
The synthesis proceeds via the reaction of 5-Bromo-2-thiophenesulfonyl chloride (1) with pyrrolidine (2) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to yield the target sulfonamide (3) .
Caption: Synthetic workflow for the target compound.
Causality and Experimental Choices
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Electrophile and Nucleophile : 5-Bromo-2-thiophenesulfonyl chloride serves as the electrophile. The sulfur atom is highly electron-deficient due to the attached oxygen and chlorine atoms, making it susceptible to nucleophilic attack. Pyrrolidine, a cyclic secondary amine, acts as the nucleophile.[10]
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Role of the Base : The reaction generates one equivalent of hydrochloric acid (HCl). A base (e.g., triethylamine) is essential to neutralize this acidic byproduct. Without a base, the HCl would protonate the starting pyrrolidine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
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Solvent Choice : Anhydrous dichloromethane (DCM) is an excellent solvent choice as it is inert to the reactants and readily dissolves both the sulfonyl chloride and the amine.
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Temperature Control : The initial addition is performed at 0 °C (ice bath) because the reaction is often exothermic. This controlled addition prevents potential side reactions and ensures safety. The reaction is then allowed to warm to room temperature to proceed to completion.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on standard sulfonamide synthesis.
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Setup : To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-thiophenesulfonyl chloride (1.0 eq).
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Solvent Addition : Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM, approx. 10 mL per gram of sulfonyl chloride).
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Cooling : Cool the solution to 0 °C using an ice-water bath.
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Amine/Base Solution : In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM.
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Reaction : Add the pyrrolidine/triethylamine solution dropwise to the cooled, stirring solution of the sulfonyl chloride over 15-20 minutes. Ensure the internal temperature remains below 5 °C.
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Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
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Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
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Work-up : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.
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Washing : Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification : The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the pure 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the molecule's structure.
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¹H NMR Spectroscopy :
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Thiophene Protons : Two doublets are expected in the aromatic region (δ ≈ 7.0-7.6 ppm). The proton at C4 (adjacent to the bromine) and the proton at C3 will form an AB system with a small coupling constant (J ≈ 4.0 Hz).
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Pyrrolidine Protons : Two multiplets are expected. The four protons on the carbons adjacent to the nitrogen (α-protons) will appear downfield (δ ≈ 3.3-3.6 ppm) due to the electron-withdrawing effect of the sulfonyl group. The four protons on the β-carbons will appear further upfield (δ ≈ 1.8-2.1 ppm).
-
-
¹³C NMR Spectroscopy :
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Thiophene Carbons : Four distinct signals are expected in the aromatic region (δ ≈ 115-145 ppm). The carbon bearing the bromine (C5) will be shifted upfield compared to the other thiophene carbons.
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Pyrrolidine Carbons : Two signals are expected. The α-carbons will be downfield (δ ≈ 48-52 ppm), and the β-carbons will be upfield (δ ≈ 24-28 ppm).[12]
-
-
Infrared (IR) Spectroscopy :
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S=O Stretching : Two strong, characteristic absorption bands for the sulfonyl group will be present at approximately 1350-1320 cm⁻¹ (asymmetric stretch) and 1170-1150 cm⁻¹ (symmetric stretch).
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C-S Stretching : A band corresponding to the thiophene C-S bond will appear in the fingerprint region.
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C-N Stretching : A band for the C-N bond of the sulfonamide will be observed around 1300-1200 cm⁻¹.
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-
Mass Spectrometry (MS) :
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The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity. This is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
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Reactivity and Applications in Drug Development
The true value of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine lies in its potential as a versatile building block for creating libraries of more complex molecules.
Key Reactive Site: The C-Br Bond
The carbon-bromine bond on the thiophene ring is the primary site for synthetic modification. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Caption: Potential cross-coupling reactions.
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Suzuki Coupling : Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems, allowing for the exploration of structure-activity relationships (SAR) by modifying distal regions of the molecule.
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Stille Coupling : Utilizes organostannanes to form new carbon-carbon bonds.
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Sonogashira Coupling : Couples the bromothiophene with terminal alkynes, providing access to compounds with linear, rigid linkers, which can be valuable for probing binding pockets in proteins.
Medicinal Chemistry Relevance
The pyrrolidine scaffold is present in a multitude of pharmacologically active compounds, demonstrating activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][13][14] Similarly, the sulfonamide moiety is a privileged structure in drug design, known for its role in enzyme inhibition and other therapeutic functions.[6][15] By using 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine as a starting point, researchers can rapidly generate libraries of novel compounds that combine these proven pharmacophores, significantly accelerating the hit-to-lead optimization process in drug discovery programs.
Safety and Handling
As no specific safety data sheet (SDS) exists for the title compound, handling precautions should be based on the properties of its precursors and general class hazards.
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Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Sulfonyl chlorides are often corrosive and lachrymatory. Pyrrolidine is flammable, corrosive, and harmful if inhaled or swallowed.[11]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine is a strategically designed chemical intermediate with significant potential for application in research, particularly in the field of medicinal chemistry. Its synthesis is straightforward, based on well-established sulfonamide chemistry. The compound's key value is derived from the combination of the pharmacologically relevant pyrrolidine and sulfonamide groups with a synthetically versatile bromothiophene handle. This allows it to serve as an excellent scaffold for the rapid generation of diverse molecular libraries, facilitating the discovery and optimization of new drug candidates. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their scientific endeavors.
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